molecular formula C6H12N2O2 B1627886 N-methylmorpholine-2-carboxamide CAS No. 135072-21-8

N-methylmorpholine-2-carboxamide

Cat. No.: B1627886
CAS No.: 135072-21-8
M. Wt: 144.17 g/mol
InChI Key: JOFDGSQZWZFPJC-UHFFFAOYSA-N
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Description

Contextualization within Heterocyclic Amides Research

Heterocyclic amides are a cornerstone of modern medicinal chemistry, with research groups worldwide actively developing novel derivatives with the aim of achieving enhanced efficacy and potency. researchgate.net These compounds are integral to the chemical and life sciences, forming a substantial portion of ongoing research. researchgate.net The amide bond within a heterocyclic structure is a recurring motif in a wide array of biologically active molecules. researchgate.net

The synthesis of amides, particularly their intramolecular reactions to form N-heterocycles, is a key area of study. rsc.org Researchers have developed various methods for amide bond formation, including efficient one-pot reactions for less reactive nitrogen-containing heterocyclic compounds and the use of enzymatic tools to ensure high specificity. asiaresearchnews.comnih.gov These advancements facilitate the creation of diverse libraries of potentially bioactive heterocycles. researchgate.net The stability of the amide bond, attributed to its resonance structure, along with its capacity for hydrogen bonding, makes it a versatile component in molecular design. researchgate.net

Significance of the Morpholine (B109124) Scaffold in Bioactive Molecules

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into the structure of approved and experimental drugs. nih.govresearchgate.netnih.gov Its prevalence is due to its favorable physicochemical, biological, and metabolic properties, as well as the relative ease of its synthesis. researchgate.netnih.gov The morpholine moiety can enhance a molecule's pharmacokinetic profile, including properties like solubility and bioavailability. researchgate.netresearchgate.net

This six-membered saturated heterocycle, containing both an ether and an amine functional group, is a versatile building block in drug design. nih.govjchemrev.com It can be readily introduced into molecules and has been shown to contribute to a wide range of biological activities. nih.govjchemrev.com The morpholine scaffold is often an integral part of the pharmacophore, contributing to selective affinity for various receptors and inhibiting enzyme active sites. nih.govresearchgate.net Its ability to form hydrogen bonds via its oxygen atom is a key feature influencing its interactions with biological targets. researchgate.net

Overview of Carboxamide Functionality in Chemical Synthesis and Biological Systems

In chemical synthesis, carboxamides are versatile building blocks, allowing for the introduction of various functional groups through derivatization. jocpr.com They are widely used in drug discovery and medicinal chemistry, often serving as key pharmacophores that influence a drug's properties. jocpr.com The N-methyl amide, in particular, is a valuable component in many natural products and pharmaceutical molecules, and its introduction can improve the pharmacological properties of a compound. nih.gov The synthesis of carboxamides is a significant area of research, with ongoing efforts to develop more efficient and atom-economical methods. nih.gov Carboxamide derivatives have been explored for a wide range of therapeutic applications, including as anticancer and anti-tubercular agents. nih.govrsc.org

Physicochemical Properties of N-methylmorpholine-2-carboxamide

PropertyValueReference
Molecular Formula C6H12N2O2 biosynth.comuni.lusinfoobiotech.com
Molecular Weight 144.17 g/mol biosynth.comchemenu.com
CAS Number 135072-21-8 biosynth.comsinfoobiotech.com
Boiling Point 349.055 °C at 760 mmHg chemenu.com
SMILES CNC(=O)C1CNCCO1 biosynth.comuni.lu

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methylmorpholine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2/c1-7-6(9)5-4-8-2-3-10-5/h5,8H,2-4H2,1H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOFDGSQZWZFPJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CNCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50606410
Record name N-Methylmorpholine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50606410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135072-21-8
Record name N-Methylmorpholine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50606410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for N Methylmorpholine 2 Carboxamide and Its Analogues

Direct Synthesis Approaches to N-methylmorpholine-2-carboxamide Core

Direct synthesis strategies aim to construct the target molecule by forming the crucial amide bond from a suitable morpholine (B109124) carboxylic acid precursor and methylamine (B109427). These methods are often favored for their efficiency and rely on well-established coupling chemistries.

Carboxylic Acid Activation and Amide Coupling Reactions

A cornerstone of the direct approach is the activation of the carboxylic acid group of a morpholine-2-carboxylic acid derivative to facilitate its reaction with methylamine. This is typically achieved through the use of coupling reagents that form a highly reactive intermediate, which is then susceptible to nucleophilic attack by the amine.

Several coupling reagents are instrumental in promoting the formation of the amide bond between a carboxylic acid and an amine. These reagents effectively convert the carboxylic acid into a better leaving group, thereby activating it for amidation.

EDC Hydrochloride (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) is a water-soluble carbodiimide (B86325) that facilitates the formation of an O-acylisourea intermediate. peptide.comnih.gov This intermediate is highly reactive towards amines, leading to the formation of the desired amide and a water-soluble urea (B33335) byproduct, which simplifies purification. peptide.com In the context of synthesizing this compound, EDC would activate the carboxylic acid of a protected morpholine-2-carboxylic acid, which would then react with methylamine.

TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) is a uronium-based coupling reagent known for its high efficiency and the ability to minimize racemization, particularly when used with sterically hindered amino acids. peptide.com TBTU, often in the presence of an additive like HOBt (1-hydroxybenzotriazole), activates the carboxylic acid to form an active ester, which readily undergoes aminolysis. peptide.comnih.gov

NMM (N-Methylmorpholine) typically serves as an organic base in these coupling reactions. nih.govuniurb.it Its role is to neutralize the acidic species generated during the reaction, such as the hydrochloride salt of the amine or the proton released from the carboxylic acid, thereby maintaining an optimal pH for the reaction to proceed efficiently.

The general mechanism for these coupling reactions involves the activation of the carboxylic acid, followed by nucleophilic attack by the amine.

Coupling ReagentRoleTypical AdditiveByproduct
EDC hydrochlorideCarboxylic acid activationHOBt (to suppress racemization)Water-soluble urea
TBTUCarboxylic acid activationHOBt (to suppress racemization)Tetramethylurea
NMMBase-N-Methylmorpholinium salt

The choice of solvent and reaction conditions is critical for the success of amide coupling reactions. The solvent must be able to dissolve the reactants and reagents while being inert to the reaction conditions.

Solvent Systems: Common solvents for these reactions include aprotic polar solvents such as Dimethylformamide (DMF) and Dichloromethane (B109758) (DCM) . nih.govpeptide.com DMF is particularly effective at solvating the various components of the reaction mixture, including the polar intermediates. nih.gov Acetonitrile is also used in some instances. mdpi.com For water-soluble reagents like EDC, aqueous solvent mixtures can also be employed. nih.gov

Reaction Conditions: Amide coupling reactions are typically carried out at temperatures ranging from 0 °C to room temperature to minimize side reactions and potential racemization. nih.govpeptide.com The reaction progress is often monitored by techniques like Thin Layer Chromatography (TLC) to determine the point of completion. mdpi.com Once the reaction is complete, a standard workup procedure involving washing with aqueous solutions is performed to remove byproducts and unreacted reagents, followed by purification of the final product, often by chromatography.

ParameterTypical Conditions
Temperature0 °C to Room Temperature
Reaction TimeVaries (monitored by TLC)
SolventsDMF, DCM, Acetonitrile
WorkupAqueous extraction, Chromatography

Formation via Intermediate Morpholine Derivatives

An alternative and often more versatile approach involves the synthesis of a key intermediate, morpholine-2-carboxylic acid, which is then derivatized to the final this compound. This stepwise strategy allows for greater control over the stereochemistry and substitution pattern of the morpholine ring.

The synthesis of the morpholine-2-carboxylic acid core can be achieved through various synthetic routes. The choice of method often depends on the desired stereochemistry and the availability of starting materials.

One notable method involves the cyclocondensation of diglycolic anhydride (B1165640) with an appropriate amine. For instance, reaction with N-benzylideneamines can yield substituted 5-oxo-3-aryl-N-substituted morpholine-2-carboxylic acids. academie-sciences.fr Another approach starts from more readily available precursors like epichlorohydrin, which can be converted to N-BOC-morpholine-2-carboxylic acid in a process that avoids chromatography. nih.gov The synthesis of morpholine-2,5-diones from amino acids, which can then be selectively reduced and hydrolyzed, also presents a viable route. acs.orgnih.gov

Starting MaterialReagentsIntermediate/ProductReference
EpichlorohydrinAmino alcohol, Boc anhydrideN-BOC-morpholine-2-carboxylic acid nih.gov
Diglycolic anhydrideN-benzylideneamine5-oxo-3-aryl-N-substituted morpholine-2-carboxylic acid academie-sciences.fr
Amino acidChloroacetyl chlorideN-(chloroacetyl)-amino acid acs.orgnih.gov

Once the morpholine-2-carboxylic acid intermediate is obtained, the final step is the conversion of the carboxylic acid group into the N-methylcarboxamide. This transformation is a standard amide bond formation reaction.

The carboxylic acid is typically activated in situ using one of the coupling reagents discussed previously (e.g., EDC, TBTU). peptide.comnih.gov The activated species is then treated with methylamine or a salt thereof (e.g., methylamine hydrochloride, in which case a base like NMM is required) to yield this compound. The reaction conditions, including solvent and temperature, are similar to those described for direct amide coupling reactions. If the morpholine nitrogen is protected (e.g., with a Boc group), a final deprotection step would be necessary to yield the target compound.

Synthesis of Substituted this compound Derivatives

The synthesis of derivatives of this compound is a key area of research, enabling the exploration of structure-activity relationships for various applications. Methodologies have been developed to introduce a wide range of functional groups at different positions of the molecule.

N-Substitution on the Carboxamide Nitrogen

The introduction of various substituents on the carboxamide nitrogen atom is a common strategy to create diverse libraries of this compound analogues. This is typically achieved through the condensation of an activated morpholine-2-carboxylic acid derivative with a primary or secondary amine.

A general and widely applicable method involves the reaction of a morpholine-2-carbonyl chloride with a desired amine. This acid chloride can be prepared from morpholine-2-carboxylic acid using standard reagents like thionyl chloride or oxalyl chloride under mild conditions to prevent unwanted side reactions on the morpholine ring. nih.gov The resulting activated acyl donor readily reacts with a wide range of amines (aliphatic, aromatic, or heterocyclic) to form the corresponding N-substituted carboxamide.

Another effective approach is the use of coupling agents to facilitate the amide bond formation directly from the carboxylic acid. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), or pivalic mixed anhydrides are employed to activate the carboxyl group of a protected morpholine-2-carboxylic acid, which then reacts with the chosen amine to yield the desired product. nih.gov This method offers high yields and is compatible with a broad spectrum of functional groups on the amine component. For instance, new di-(β-chloroethyl)-amides have been prepared by reacting corresponding pivalic mixed anhydrides with di-(β-chloroethyl)-amine. nih.gov

The table below illustrates representative examples of N-substituted carboxamides synthesized using these methods, showcasing the versatility of this approach.

Starting Material (Acid Derivative)AmineProduct (N-Substituted Carboxamide)
Quinoline-2-carbonyl chlorideCyclohexylamineN-cyclohexylquinoline-2-carboxamide nih.gov
Quinoline-2-carbonyl chloride2-PhenylethylamineN-(2-phenylethyl)quinoline-2-carboxamide nih.gov
Benzoxazole-2-yl-mercapto-acetic acid sodium salt (via pivalic anhydride)Di-(β-chloroethyl)-amineDi-(β-chloroethyl)-amide of benzoxazole-2-yl-mercapto-acetic acid nih.gov

Ring Modifications and substituent Introduction on the Morpholine Ring

Modifying the morpholine ring itself by introducing substituents is crucial for fine-tuning the steric and electronic properties of the final compound. Several strategies have been developed for the synthesis of substituted morpholine scaffolds that can then be converted into the target carboxamides.

One powerful method is the electrophile-induced cyclization of optically pure N-allyl-β-amino alcohols. banglajol.info For example, treatment of these precursors with bromine in dichloromethane at low temperatures leads to a bromocyclization reaction, forming a bromomethyl-substituted morpholine ring. banglajol.info The position and nature of substituents on the starting amino alcohol directly translate to the substitution pattern on the resulting morpholine heterocycle.

Another approach involves the oxidative cleavage of ribonucleosides using sodium periodate (B1199274) to form a dialdehyde (B1249045) in situ. nih.gov This reactive intermediate can then undergo reductive amination with various alkylamines to construct the morpholine ring, incorporating a substituent from the amine onto the ring nitrogen. nih.gov

Furthermore, direct synthesis from chiral building blocks allows for the creation of specifically substituted morpholines. For instance, stereoisomeric 3-hydroxymethyl-5-methylmorpholines have been synthesized in a stereospecific manner starting from derivatives of (S)- and (R)-serine. unimi.it This route provides excellent control over the stereochemistry and substitution pattern on the morpholine ring. A related synthesis produced 3-hydroxymethyl-5,5-dimethylmorpholine from a commercially available morpholinone precursor. unimi.it

PrecursorKey Reagent/ReactionResulting Substituted Morpholine Intermediate
N-allyl-β-aminoalcoholsBromine (Br2)Substituted 2-(Bromomethyl)morpholines banglajol.info
RibonucleosidesSodium periodate, AlkylaminesN-substituted morpholino nucleosides nih.gov
(S)- or (R)-Serine derivativesMulti-step synthesisStereoisomeric 3-hydroxymethyl-5-methylmorpholines unimi.it
Commercial morpholinoneMulti-step synthesis3-hydroxymethyl-5,5-dimethylmorpholine unimi.it

Stereoselective Synthesis of Chiral this compound Stereoisomers

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Therefore, methods for the stereoselective synthesis of this compound stereoisomers are of significant importance. These methods can be broadly categorized into chiral pool synthesis, asymmetric synthesis, and enzymatic resolution.

Chiral pool synthesis is a highly effective strategy for preparing optically active compounds by utilizing readily available enantiopure starting materials, such as amino acids or carbohydrates. elsevierpure.com This approach leverages the inherent chirality of the starting material to construct the chiral target molecule.

A notable example is the stereospecific synthesis of optically pure 3-hydroxymethylmorpholine (B1309833) building blocks from the chiral pool-accessible derivatives of (S)- and (R)-serine. unimi.it In this multi-step sequence, the stereocenter from serine is preserved and transferred to the final morpholine product. The synthesis involves protecting the amino acid, reducing the carboxyl group, and subsequent cyclization steps to form the desired stereoisomeric morpholine ring, which can then be elaborated into the corresponding carboxamide. unimi.it

Asymmetric synthesis aims to create chiral molecules from achiral or racemic precursors through the use of a chiral catalyst or auxiliary. These methods are powerful for establishing specific stereocenters with high enantioselectivity.

One such approach involves the highly enantioselective addition of nucleophiles to imines or related electrophiles. For example, the addition of indole (B1671886) to a sulfonyl amide, catalyzed by a bifunctional aminothiourea organocatalyst, has been shown to produce products with high enantiomeric excess (up to 99% ee). nih.gov This type of catalytic, enantioselective reaction could be adapted for the synthesis of chiral morpholine precursors. Similarly, asymmetric reactions using bifunctional organocatalysts have been employed to synthesize new heterocyclic hybrid molecules. nih.gov The development of chiral N,N'-dioxide ligands also provides a platform for a variety of metal-catalyzed asymmetric reactions that can be applied to the synthesis of chiral heterocycles. rsc.org

Enzymatic resolution is a technique used to separate racemic mixtures into their constituent enantiomers. This method relies on the high stereoselectivity of enzymes, which catalyze a reaction on only one enantiomer of a racemic substrate, allowing for the separation of the unreacted enantiomer from the product.

For molecules containing a carboxamide or a related functional group, hydrolase enzymes are particularly useful. A dynamic kinetic resolution approach has been successfully applied to racemic N-formyl- and N-carbamoyl-amino acids, which are structurally analogous to this compound. nih.gov This process uses an L-N-carbamoylase, which selectively hydrolyzes the L-enantiomer of the substrate. In combination with a racemase, such as N-succinyl-amino acid racemase, the unreacted D-enantiomer is continuously converted back into the racemic mixture, theoretically allowing for a 100% yield of the desired L-amino acid product with very high enantiomeric excess (>99.5% e.e.). nih.gov The immobilization of these enzymes has been shown to improve their stability and allows for their reuse over multiple reaction cycles. nih.gov This chemo-enzymatic strategy is a powerful tool for the large-scale production of enantiomerically pure compounds.

Chemical Reactivity and Mechanistic Investigations of N Methylmorpholine 2 Carboxamide

Reactivity of the Carboxamide Moiety

The carboxamide group is generally stable due to resonance delocalization of the nitrogen lone pair with the carbonyl group. acs.org This stability, however, can be overcome under specific reaction conditions to allow for various transformations.

Amide hydrolysis, the cleavage of the amide bond to form a carboxylic acid and an amine, is a thermodynamically favorable but kinetically slow reaction that typically requires harsh conditions such as strong acids or bases and elevated temperatures. masterorganicchemistry.comyoutube.com

Acid-Catalyzed Hydrolysis: Under strong acidic conditions and heat, the carbonyl oxygen of the amide is protonated, which renders the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by water. youtube.com The subsequent steps involve proton transfer and elimination of the amine as its protonated form (methylamine), which is a good leaving group. The reaction is driven to completion because the final deprotonation of the carboxylic acid and the protonation of the resulting amine are essentially irreversible. masterorganicchemistry.com

Base-Catalyzed Hydrolysis: Hydrolysis of amides can also be achieved using a strong base, like sodium hydroxide (B78521), with prolonged heating. masterorganicchemistry.com The reaction proceeds via the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon. The main challenge in this process is the poor leaving group ability of the resulting amide anion (R-NH⁻). masterorganicchemistry.com The reaction is typically slower than acid-catalyzed hydrolysis and requires forceful conditions to proceed. arkat-usa.org

General Conditions for Amide Hydrolysis

Condition Reagents Mechanism Products from N-methylmorpholine-2-carboxamide
Acidic Strong acid (e.g., HCl, H₂SO₄), water, heat Protonation of carbonyl, nucleophilic attack by water, elimination of protonated amine. youtube.com Morpholine-2-carboxylic acid and Methylammonium salt

Reactions with Electrophiles: The nitrogen atom of the carboxamide is generally not electrophilic due to the delocalization of its lone pair into the carbonyl group. However, the carbonyl oxygen is weakly nucleophilic and can react with strong electrophiles.

Reactions with Nucleophiles: The carbonyl carbon of the amide is electrophilic, but less so than in other carbonyl compounds like esters or ketones. acs.org Reactions with nucleophiles typically require activation of the amide group. Modern synthetic methods have been developed to enhance the reactivity of amides. For instance, treatment with activating agents can convert the hydroxyl group of the tetrahedral intermediate (formed after nucleophilic attack) into a better leaving group, thus facilitating the substitution. acs.org Iterative additions of strong carbon nucleophiles, such as organolithium or Grignard reagents, to N,N-dialkyl carboxamides have been demonstrated to proceed after activation with agents like bromotrimethylsilane. nih.gov While this specific protocol applies to N,N-disubstituted amides, similar principles of activation would be necessary to induce nucleophilic substitution on the secondary amide of this compound.

Reactivity of the N-methylmorpholine Ring System

The N-methylmorpholine ring contains a tertiary amine, which is a key site of reactivity, and an ether linkage, which is generally inert under most conditions. The presence of the oxygen atom in the morpholine (B109124) ring reduces the nucleophilicity of the nitrogen compared to simpler cyclic amines like piperidine. nih.gov

The lone pair of electrons on the tertiary nitrogen atom makes it a nucleophilic and basic center. It readily reacts with electrophiles, most notably oxidizing agents, to form the corresponding N-oxide. The oxidation of N-methylmorpholine (NMM) to N-methylmorpholine-N-oxide (NMMO) is a well-established industrial process. nih.gov

The oxidation of N-methylmorpholine is commonly achieved using hydrogen peroxide. This reaction can be catalyzed by various substances to improve efficiency and selectivity.

The synthesis of N-methylmorpholine-N-oxide (NMMO) from N-methylmorpholine (NMM) has been effectively carried out using titanium-silica hollow spheres as a catalyst. nih.gov Optimal conditions for this process were found to be a reaction temperature of 70°C and a reaction time of 6 hours. nih.gov NMMO is a valuable co-oxidant in numerous synthetic transformations, including the Sharpless asymmetric dihydroxylation and oxidations with TPAP (tetrapropylammonium perruthenate). asianpubs.org In these applications, NMMO acts as a secondary oxidant to regenerate the primary catalytic oxidant. nih.gov For example, it allows for the use of catalytic amounts of expensive and toxic osmium tetroxide for the dihydroxylation of alkenes by regenerating it from its reduced state. acs.orgasianpubs.org

Catalysts and Conditions for N-Oxidation of N-methylmorpholine

Catalyst Oxidant Temperature Reaction Time Reference
Titanium-silica hollow spheres H₂O₂ 70°C 6 h nih.gov
(none - industrial process) H₂O₂ Not specified Not specified google.com

N-methylmorpholine-N-oxide (NMMO) is thermally labile and can undergo decomposition, particularly at elevated temperatures. google.comkhanacademy.org The decomposition can be autocatalytic and highly exothermic, which poses a significant hazard. khanacademy.org

The thermal degradation of NMMO can proceed through various pathways, including radical mechanisms. The initial step is often the homolytic cleavage of the weak N-O bond. google.com Electron spin resonance (ESR) studies have detected the formation of alkylnitroxyl type radicals during the thermal cleavage of NMMO at temperatures around 370K (approx. 97°C). researchgate.net

The primary degradation products of NMMO are typically N-methylmorpholine (NMM) and morpholine. Further decomposition can lead to the formation of formaldehyde. nih.gov The decomposition process can be influenced by the presence of impurities, such as metal ions (e.g., iron, copper), which can catalyze degradation. google.com Radical reactions involving NMMO are also implicated in the degradation of cellulose (B213188) when NMMO is used as a solvent in the Lyocell process. nih.gov The primary cation radical formed from NMMO can lead to two carbon-centered radicals via deprotonation, which are major radical species in reaction mixtures. nih.gov

Reactions at the Ring Carbon Atoms (e.g., alpha-substitution)

The reactivity of the carbon atoms within the morpholine ring of this compound, particularly at the positions alpha to the heteroatoms (oxygen and nitrogen), is of significant interest for molecular functionalization. In general, the carbon atom at the 2-position (C2), being adjacent to both the nitrogen and the carbonyl group of the carboxamide, is activated towards deprotonation. This would make it a potential site for alpha-substitution reactions.

The presence of the N-methyl group and the carboxamide functionality will electronically influence the stability of any potential carbanionic intermediate. The electron-donating nature of the methyl group might slightly decrease the acidity of the alpha-protons compared to an unsubstituted morpholine amide. Conversely, the amide group can participate in chelation with the lithium cation, potentially directing the deprotonation to the C2 position.

Ring-Opening and Rearrangement Pathways

The morpholine ring is generally stable, but under certain conditions, it can undergo ring-opening or rearrangement reactions. For this compound, such transformations could be initiated by attacking the electrophilic carbonyl carbon, cleavage of the C-O bond, or reactions involving the nitrogen atom.

Studies on analogous compounds, such as silamorpholinones, have shown that electrophilic reagents can induce ring-opening by cleaving the Si-O bond. electronicsandbooks.com A similar pathway could be envisioned for this compound, where a strong acid could protonate the ether oxygen, making the C-O bond more susceptible to nucleophilic attack and subsequent cleavage.

Furthermore, reactions involving the amide functionality could lead to rearrangements. For example, under strongly basic conditions, a homologative rearrangement of N-methyl-N-oxyamides has been observed, where the N-methyl group is inserted into the N-O bond. nih.gov While this compound does not possess an N-O bond, this highlights the potential for complex rearrangements involving the N-methyl group under specific reaction conditions.

Visible light-promoted oxidative cleavage of the C-C bond in certain morpholine derivatives has also been reported, leading to ring-opened products. rsc.org This type of reaction, if applicable to this compound, would represent a modern synthetic route to functionalized acyclic compounds.

Mechanistic Studies of Transformation Reactions

A thorough understanding of the mechanisms of any transformation reactions of this compound is crucial for controlling reaction outcomes and designing new synthetic methodologies. This involves the identification of reaction intermediates and the determination of kinetic and thermodynamic parameters.

Investigation of Reaction Intermediates

Given the lack of direct mechanistic studies on this compound, the nature of its reaction intermediates can only be inferred from related systems. In potential alpha-substitution reactions, a key intermediate would be the alpha-lithiated species. The stereochemistry of this intermediate and its subsequent reactions would be critical, especially considering the chiral center at C2. Studies on the alpha-lithiation of N-thiopivaloylazetidin-3-ol have shown that the stereochemical outcome of the electrophilic trapping can be dependent on the electrophile used. researchgate.net

Theoretical studies on the reaction of N-methyl-2-pyrrolidinone (NMP) with carbon disulfide have identified transition states and intermediates, highlighting the role of the α-hydrogen in the reaction mechanism. Similar computational approaches would be invaluable in elucidating the reaction pathways and identifying the transient species involved in the transformations of this compound.

Kinetic and Thermodynamic Parameters of Reactions

Quantitative data on the kinetics and thermodynamics of reactions involving this compound are currently unavailable in the public domain. To provide a conceptual framework, we can again turn to analogous systems.

The hydrolysis of N-methyl-N-nitroamides has been studied in detail, with pseudo-first-order rate constants and activation parameters (ΔS‡) determined under various acidic conditions. researchgate.net For example, the acid-catalyzed hydrolysis of N-methyl-N-nitroacetamide exhibits a solvent deuterium (B1214612) isotope effect (k0H2SO4/k0D2SO4) of 0.87 and a negative entropy of activation (ΔS‡ ca. –85 J K–1 mol–1), consistent with an AAc2 mechanism. researchgate.net Should similar studies be conducted on this compound, these parameters would provide crucial evidence for the operative mechanism.

The kinetics of aminolysis of various carbonate esters have also been extensively investigated, revealing Brønsted-type correlations that provide insights into the transition state structure and the degree of bond formation/cleavage at the rate-determining step. Kinetic analysis of reactions of this compound, for instance with different nucleophiles, would allow for the construction of similar linear free-energy relationships, thereby elucidating the electronic demands of the transition state.

The thermodynamic stability of the morpholine ring would be a key factor in any ring-opening reaction. The Gibbs free energy change (ΔG) for such a process would determine its feasibility. While specific data for this compound is absent, the general stability of six-membered rings suggests that ring-opening would likely require significant energy input or a strong thermodynamic driving force, such as the formation of highly stable products.

The following table presents hypothetical kinetic data for the acid-catalyzed hydrolysis of this compound, based on values reported for the analogous N-methyl-N-nitroacetamide, to illustrate the type of data that would be sought in experimental studies.

ParameterHypothetical Value for this compoundReference Compound and Value
Mechanism AAc2N-methyl-N-nitroacetamide (AAc2) researchgate.net
kobs (s-1) in 1M H2SO4 Value to be determined-
Solvent Isotope Effect (kH/kD) ~0.8-0.9N-methyl-N-nitroacetamide (~0.87) researchgate.net
Entropy of Activation (ΔS‡, J K-1 mol-1) NegativeN-methyl-N-nitroacetamide (~ -85) researchgate.net

Biological Activities of this compound Remain Undocumented in Publicly Available Research

Despite interest in the broader morpholine chemical class, specific scientific data detailing the biological activities and structure-activity relationships of this compound are not available in the current public scientific literature.

While the foundational structure of morpholine and its derivatives are recognized for their pharmacological potential, research pinpointing the direct interactions of this compound with biological targets such as enzymes and receptors has not been published. Consequently, a detailed analysis of its enzyme inhibition profile, receptor modulation capabilities, and the corresponding structure-activity relationships cannot be provided at this time.

The initial search for information on this compound's effects on specific enzymes, including α-glucosidase, E. coli MurB, and 14α-lanosterol demethylase, did not yield any results directly implicating the compound. However, studies have been conducted on more complex molecules that incorporate an N-methylmorpholine substituent. For instance, a series of novel benzimidazolium salts featuring an N-methylmorpholine group attached at the C2 position have demonstrated potential as α-glucosidase inhibitors. mdpi.com Molecular docking studies of these derivatives suggest that the morpholine moiety, as part of a larger chemical entity, can interact with key residues within the active site of the α-glucosidase enzyme, such as Asp203, Asp542, Asp327, His600, and Arg526. mdpi.com

It is crucial to emphasize that these findings pertain to derivatives and not to this compound itself. The biological activity of these larger compounds is a result of the entire molecular structure, and the specific contribution of the this compound portion cannot be isolated from the existing data.

Similarly, no information was found regarding the modulation of receptors or specific ligand-target interactions for this compound. There is no available data to characterize its potential agonistic, antagonistic, or allosteric effects, nor any information on its molecular recognition and binding affinity with any known receptors.

Biological Activities and Structure Activity Relationship Sar Studies

Pharmacological Efficacy in Cellular and Organismal Models

Antimicrobial Activity (Antibacterial, Antifungal)

Derivatives of the morpholine (B109124) class have demonstrated notable antimicrobial properties. e3s-conferences.orgnih.gov For instance, N-acyl-morpholine-4-carbothioamides have been shown to be highly active against various bacterial and fungal strains. nih.gov One particular derivative, compound 5j from a studied series, exhibited superior antibacterial potential against Staphylococcus aureus compared to the standard drug ampicillin, and also displayed greater antifungal activity against Fusarium solani than the reference drug amphotericin B. nih.gov

Similarly, 2-(2-oxo-morpholin-3-yl)-acetamide derivatives have been identified as fungicidal agents against Candida species and also show activity against Aspergillus species. nih.gov The introduction of a gem-dimethyl group at the 6-position of the morpholin-2-one (B1368128) core in these derivatives led to enhanced plasmatic stability while preserving their in vitro antifungal capabilities. nih.gov Further optimization of this series resulted in a compound, N-(biphenyl-3-ylmethyl)-2-(4-ethyl-6,6-dimethyl-2-oxomorpholin-3-yl)acetamide, which demonstrated broad-spectrum antifungal activity against various fungi, including molds and dermatophytes, and showed efficacy in a murine model of systemic Candida albicans infection. nih.gov

The antimicrobial potential of morpholine derivatives is not limited to these examples. Other studies have reported the synthesis of morpholine derivatives with good antibacterial and antifungal activity, which were evaluated using the disc diffusion method. researchgate.net The combination of a morpholine moiety with other heterocyclic structures, such as thiazole, has also been explored to develop new antimicrobial agents. nih.gov For example, certain thiazoline (B8809763) derivatives have shown significant antimicrobial activity against multidrug-resistant Staphylococcus aureus. nih.gov

Table 1: Antimicrobial Activity of Selected Morpholine Derivatives

Compound Class Test Organism Activity Reference
N-acyl-morpholine-4-carbothioamides Staphylococcus aureus Higher than ampicillin nih.gov
N-acyl-morpholine-4-carbothioamides Fusarium solani Higher than amphotericin B nih.gov
2-(2-oxo-morpholin-3-yl)-acetamides Candida species Fungicidal nih.gov
2-(2-oxo-morpholin-3-yl)-acetamides Aspergillus species Antifungal nih.gov
Thiazoline derivatives Multidrug-resistant S. aureus Significant nih.gov

Other Biological Effects (e.g., anti-malarial potential)

Beyond antimicrobial applications, morpholine derivatives have been investigated for other therapeutic uses, notably as anti-malarial agents. A series of quinoline-4-carboxamides, which incorporate a morpholine group, were identified from a phenotypic screen against the blood stage of Plasmodium falciparum. nih.gov Optimization of the initial hit compound led to the discovery of derivatives with low nanomolar in vitro potency and excellent oral efficacy in a P. berghei malaria mouse model. nih.gov One promising compound from this series demonstrated complete cure at a dose of 4 x 30 mg/kg orally in the mouse model. acs.org The anti-malarial activity of these compounds is attributed to their inhibition of translation elongation factor 2 (PfEF2), a critical enzyme for protein synthesis in the parasite. nih.govacs.org

Structure-Activity Relationship (SAR) Analysis of N-methylmorpholine-2-carboxamide Derivatives

The diverse biological activities of morpholine derivatives have prompted detailed structure-activity relationship (SAR) studies to understand how chemical modifications influence their potency and selectivity. e3s-conferences.orgbohrium.com These studies are crucial for the rational design of new and more effective therapeutic agents.

Impact of Substituents on Biological Potency and Selectivity

SAR studies have revealed that the nature and position of substituents on the morpholine ring and associated moieties have a significant impact on biological activity. For instance, in a series of antifungal 2-(2-oxo-morpholin-3-yl)-acetamide derivatives, the introduction of a gem-dimethyl group at the 6-position of the morpholin-2-one core was found to improve plasmatic stability without compromising antifungal activity. nih.gov Further optimization of the substituents on the acetamide (B32628) side chain led to a compound with broad-spectrum antifungal efficacy. nih.gov

In the context of anti-malarial quinoline-4-carboxamides, the position of the methylmorpholine group was found to be critical for activity, with a para-substitution being more favorable than a meta-substitution. nih.gov Shortening or extending the linker length of the aminoalkylmorpholine moiety at the R3 position also influenced antiplasmodial activity, with a four-carbon linker leading to a significant improvement in potency. nih.gov Furthermore, the amide NH group was identified as important for activity, as its methylation resulted in a substantial decrease in potency against P. falciparum. acs.org

Table 2: SAR Insights for Morpholine Derivatives

Compound Series Structural Modification Impact on Activity Reference
2-(2-oxo-morpholin-3-yl)-acetamides gem-dimethyl at 6-position Improved plasmatic stability nih.gov
Quinoline-4-carboxamides meta-substitution of methylmorpholine Weakly active nih.gov
Quinoline-4-carboxamides Four-carbon linker at R3 17-fold improvement in potency nih.gov
Quinoline-4-carboxamides Methylation of amide NH 87-fold decrease in potency acs.org

Stereochemical Influence on Biological Activity

The stereochemistry of substituents on the morpholine ring can also exert a major influence on biological activity. Studies on oleandomycin (B1677203) derivatives, which contain a morpholine-like ring system, have shown that altering the stereochemistry at specific positions can significantly affect their antibacterial and anti-inflammatory properties. nih.gov This highlights the importance of controlling the stereochemistry during the synthesis of morpholine-based compounds to achieve the desired biological profile.

Computational Modeling for SAR Prediction

Computational modeling techniques, such as molecular docking and molecular dynamics simulations, have become valuable tools for predicting and understanding the SAR of morpholine derivatives. nih.govrsc.orgnih.gov In the case of N-acyl-morpholine-4-carbothioamides, docking simulations provided insights into their potential inhibitory action against RNA, suggesting that these compounds could serve as a structural model for designing novel antibacterial agents. nih.gov Similarly, for a series of N-methylmorpholine-substituted benzimidazolium salts, molecular docking studies helped to elucidate the interactions between the compounds and the active site of the α-glucosidase enzyme, correlating with their observed inhibitory potential. mdpi.com These in silico approaches can accelerate the drug discovery process by identifying promising lead compounds and guiding the design of more potent and selective derivatives. nih.govnih.gov

Advanced Characterization and Analytical Methodologies in N Methylmorpholine 2 Carboxamide Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural analysis of N-methylmorpholine-2-carboxamide, providing detailed information about its atomic framework and purity.

One-Dimensional NMR (¹H NMR, ¹³C NMR) for Structural Elucidation and Purity Assessment

One-dimensional NMR techniques, such as proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for the initial structural verification and purity evaluation of this compound. bmrb.io

In ¹H NMR, the chemical shifts, splitting patterns, and integration of the signals provide a map of the proton environments within the molecule. For instance, the protons on the morpholine (B109124) ring and the N-methyl group will resonate at characteristic chemical shifts, and the coupling between adjacent protons can confirm their connectivity. rsc.orgchemicalbook.com The purity of a sample can also be assessed by comparing the integrals of the compound's signals to those of a known internal standard. ox.ac.uk

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. youtube.com Each unique carbon atom in this compound will produce a distinct signal, with its chemical shift indicating its electronic environment (e.g., carbons adjacent to oxygen or nitrogen atoms will be deshielded and appear at a higher chemical shift). chemicalbook.comchemicalbook.comwisc.edu The absence of unexpected signals can indicate a high level of purity.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for this compound Analogs

Functional Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Morpholine Ring Protons2.5 - 3.845 - 70
N-Methyl Protons~2.2 - 2.5~46
Amide Carbonyl Carbon-~170

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments provide deeper insights into the molecular structure by revealing correlations between different nuclei. wikipedia.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to establish the connectivity of proton networks within the morpholine ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. wikipedia.org This is invaluable for assigning specific proton signals to their corresponding carbon atoms in the this compound structure.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). youtube.com This can be used to connect different fragments of the molecule, such as linking the N-methyl group to the amide carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are directly bonded. This is particularly useful for determining the stereochemistry and preferred conformation of the morpholine ring. harvard.edu

Quantitative NMR (qNMR) for Concentration Determination

Quantitative NMR (qNMR) is a powerful technique for determining the precise concentration of this compound in a sample without the need for a compound-specific calibration curve. ox.ac.uknih.gov By integrating the signal of a specific proton in the target molecule and comparing it to the integral of a known amount of an internal standard, the absolute quantity of this compound can be calculated. informahealthcare.comnih.gov This method is valued for its high precision and accuracy. ox.ac.uk

Dynamic NMR for Conformational Studies

The morpholine ring in this compound is not static and can undergo conformational changes, such as ring inversion. Dynamic NMR (DNMR) involves acquiring NMR spectra at different temperatures to study these dynamic processes. mdpi.com By analyzing changes in the line shape of the NMR signals as a function of temperature, it is possible to determine the energy barriers associated with conformational interchange and to identify the preferred conformation of the molecule in solution.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of this compound.

Electrospray Ionization Mass Spectrometry (ESI-MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Formula Confirmation

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like this compound. nih.gov In ESI-MS, the compound is typically observed as a protonated molecule [M+H]⁺, allowing for the direct determination of its molecular weight. researchgate.net

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion. researchgate.net This precision allows for the determination of the elemental formula of this compound by comparing the experimentally measured mass to the calculated masses of possible formulas. nih.gov This is a critical step in unequivocally confirming the identity of the compound.

Table 2: Predicted m/z Values for this compound Adducts in Mass Spectrometry

AdductPredicted m/z
[M+H]⁺145.0972
[M+Na]⁺167.0791
[M+K]⁺183.0530

Note: These values are based on the monoisotopic mass of this compound (C₆H₁₂N₂O₂). uni.lu

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis and Degradation Products

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful tool for the analysis of volatile and semi-volatile compounds, making it suitable for identifying degradation products of this compound. The thermal and chemical stability of the molecule can be assessed by subjecting it to stress conditions and analyzing the resultant mixture.

Degradation Pathways and Products: Under thermal stress, such as the high temperatures of a GC injection port, or through chemical degradation (e.g., hydrolysis), this compound can decompose into several smaller molecules. The primary degradation pathways likely involve the cleavage of the amide bond and the breakdown of the morpholine ring.

Potential degradation products that can be identified by GC-MS include:

N-methylmorpholine: Formed by the decarboxylation of morpholine-2-carboxylic acid, a potential hydrolysis product.

Morpholine: Arising from the demethylation of N-methylmorpholine or further degradation. researchgate.net

Morpholine-2-carboxylic acid: A direct product of amide bond hydrolysis. This compound is less volatile and may require derivatization for GC-MS analysis.

Ring-opening products: Cleavage of the morpholine ring can lead to various linear amines and ethers.

Analytical Considerations: For GC-MS analysis, derivatization is often necessary to increase the volatility and thermal stability of polar analytes like carboxylic acids and amines. researchgate.net Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to convert polar functional groups into their more volatile trimethylsilyl (B98337) derivatives. researchgate.net

A typical GC-MS method for analyzing the degradation products of this compound would involve:

Table 1: Illustrative GC-MS Parameters for Degradation Product Analysis
ParameterValue
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column
Inlet Temperature 250 °C
Carrier Gas Helium
Oven Program Initial temp 60°C, ramp to 280°C at 10°C/min, hold for 5 min
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 35-500

This table presents a hypothetical set of parameters and would require optimization for specific applications.

The resulting mass spectra of the separated components can be compared against spectral libraries (like NIST) and known standards for positive identification. resolvemass.ca

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Impurity Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable technique for the analysis of non-volatile and thermally labile compounds, making it ideal for determining the purity and identifying impurities in this compound without the need for derivatization. biomedres.usnih.gov

Purity Assessment and Impurity Identification: Impurity profiling is a critical aspect of pharmaceutical development. nih.gov Impurities in this compound can originate from the synthesis process (starting materials, by-products, reagents) or from degradation during storage. nih.gov

Potential process-related impurities could include:

Unreacted starting materials, such as morpholine-2-carboxylic acid and methylamine (B109427).

By-products from side reactions.

Reagents and catalysts used in the synthesis.

LC-MS, particularly with high-resolution mass spectrometry (HRMS) like Quadrupole Time-of-Flight (Q-TOF), allows for the sensitive detection and accurate mass measurement of these impurities, facilitating their identification. rsc.org

LC-MS Method Development: Due to its polar nature, this compound is well-suited for analysis by Hydrophilic Interaction Liquid Chromatography (HILIC) or reversed-phase chromatography with aqueous mobile phases. nih.gov

Table 2: Representative LC-MS Parameters for Purity and Impurity Profiling

ParameterValue
Column HILIC column (e.g., BEH Amide, 100 x 2.1 mm, 1.7 µm) or C18 column
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Optimized for separation of analyte and impurities
Flow Rate 0.3 mL/min
Ionization Source Electrospray Ionization (ESI), positive mode
Mass Analyzer Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ)
Scan Mode Full scan for impurity detection, MS/MS for structural elucidation

This table illustrates a general set of parameters that would need to be optimized.

The high sensitivity and specificity of LC-MS/MS allow for the detection and quantification of impurities at very low levels, often below 0.1%. acs.org

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Isomer Separation

This compound possesses a chiral center at the C2 position of the morpholine ring, meaning it can exist as a pair of enantiomers and, if other chiral centers are present, as diastereomers. Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is a powerful technique that separates ions based on their size, shape, and charge, in addition to their mass-to-charge ratio, making it particularly useful for the separation of isomers. acs.orguni.lu

Separation of Stereoisomers: Diastereomers, having different three-dimensional arrangements, will exhibit different rotationally averaged collision cross-sections (CCS) in the gas phase. This difference in size and shape allows for their separation in the ion mobility cell. acs.orgyoutube.com Cyclic IMS (cIMS) can offer enhanced resolution for the separation of isomers with very similar structures. nih.gov

The separation of diastereomers of this compound by IMS-MS would provide a rapid and sensitive method for assessing enantiomeric purity and for studying the properties of the individual stereoisomers.

Predicted Collision Cross-Section Data: Computational methods can predict the CCS values for different ions of a molecule. This data can aid in the identification of the compound and its isomers in complex mixtures.

Table 3: Predicted Collision Cross-Section (CCS) Values for this compound

Adductm/zPredicted CCS (Ų)
[M+H]⁺145.09715131.1
[M+Na]⁺167.07909135.5
[M-H]⁻143.08259131.8

Data sourced from PubChem, calculated using CCSbase. chromatographytoday.com These are predicted values and experimental verification is required.

The ability of IMS-MS to separate isomers without the need for chromatographic separation offers a significant advantage in terms of analysis speed and throughput. nih.gov

Other Spectroscopic and Chromatographic Methods

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for the identification of functional groups within a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its secondary amide and morpholine ring structures.

Expected IR Absorption Bands: Based on the structure of this compound, the following key IR peaks are anticipated:

Table 4: Predicted IR Absorption Bands for this compound

Functional GroupVibrationExpected Wavenumber (cm⁻¹)
N-H (Amide) Stretching3370 - 3170 (medium)
C-H (Alkyl) Stretching2950 - 2850 (medium to strong)
C=O (Amide I) Stretching1680 - 1630 (strong)
N-H (Amide II) Bending1570 - 1515 (strong)
C-O-C (Ether) Asymmetric Stretching~1120 (strong)
C-N (Amine) Stretching1250 - 1020 (medium)

This table is a prediction based on characteristic group frequencies from various sources. americanpharmaceuticalreview.com

The presence of a strong absorption band in the 1680-1630 cm⁻¹ region (Amide I) and another strong band around 1570-1515 cm⁻¹ (Amide II) would be highly indicative of the secondary amide group. The N-H stretching vibration would appear as a single peak of medium intensity in the 3370-3170 cm⁻¹ range. chromatographytoday.com The C-O-C stretching of the morpholine ether linkage would also be a prominent feature. mdpi.com

Advanced Chromatographic Separations (HPLC, SFC)

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are essential techniques for the analysis and purification of this compound.

High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for purity determination and analysis of non-volatile compounds. For a polar compound like this compound, several HPLC modes can be employed:

Reversed-Phase (RP-HPLC): Using a C18 or similar non-polar stationary phase with a highly aqueous mobile phase.

Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the preferred method for highly polar compounds, utilizing a polar stationary phase (like amide or diol) and a mobile phase with a high organic solvent content. nih.gov

Chiral HPLC: To separate the enantiomers of this compound, a chiral stationary phase (CSP) is required. Polysaccharide-based CSPs are commonly used for this purpose. mdpi.com

Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful technique for the separation of both chiral and achiral compounds, offering advantages in terms of speed and reduced organic solvent consumption. With carbon dioxide as the primary mobile phase, polar modifiers such as methanol (B129727) or ethanol (B145695) are added to elute polar compounds. resolvemass.ca SFC is particularly well-suited for preparative separations and for the analysis of diastereomers and enantiomers. For polar analytes like this compound, stationary phases with polar characteristics, such as those with ethyl pyridine (B92270) or diol functionalities, are often effective.

Computational Chemistry and Theoretical Studies on N Methylmorpholine 2 Carboxamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a important tool in the computational study of N-methylmorpholine-2-carboxamide, enabling detailed investigation of its electronic structure and related properties. These calculations are fundamental to understanding the molecule's behavior at a quantum mechanical level.

Elucidation of Reaction Mechanisms and Transition States

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions involving this compound. This allows for the identification of transition state geometries and the calculation of activation energies, providing a theoretical framework for understanding reaction kinetics and mechanisms. For instance, in reactions where this compound acts as a reactant or catalyst, DFT can model the bond-making and bond-breaking processes. youtube.com By locating the transition state, which represents the highest energy point along the reaction coordinate, researchers can gain a detailed understanding of the energetic barriers that govern the transformation. youtube.com This knowledge is crucial for optimizing reaction conditions and designing more efficient synthetic routes.

Conformational Analysis and Energy Landscapes

The flexibility of the morpholine (B109124) ring and the rotatable amide bond in this compound give rise to a complex conformational landscape. Conformational analysis, facilitated by DFT calculations, is the study of the different spatial arrangements of the atoms in a molecule (conformers) and their relative energies. lumenlearning.com This analysis helps to identify the most stable conformers, which are the low-energy structures that the molecule is most likely to adopt. nih.govnih.gov

The energy landscape of a molecule describes the potential energy as a function of its atomic coordinates. nih.govchemrxiv.org For this compound, this landscape reveals the energy barriers between different conformations and the pathways for interconversion. researchgate.net Understanding the conformational preferences is critical as the three-dimensional shape of the molecule dictates its interaction with other molecules, including biological targets. lumenlearning.com The relative populations of different conformers at a given temperature can be estimated from their calculated free energies.

Computational Method Application Key Findings
Density Functional Theory (DFT)Conformational AnalysisIdentification of low-energy conformers and the energetic barriers between them.
Markov State ModelingEnergy Landscape AnalysisElucidation of the conformational energy landscape and the influence of the environment on it. chemrxiv.org

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

DFT calculations can accurately predict various spectroscopic parameters for this compound, which can be compared with experimental data for structural validation. For example, the gage-independent atomic orbital (GIAO) method, a DFT-based approach, is commonly used to calculate nuclear magnetic resonance (NMR) chemical shifts. rsc.org These predicted shifts can aid in the assignment of signals in experimental ¹H and ¹³C NMR spectra.

Similarly, vibrational frequencies corresponding to the infrared (IR) and Raman spectra of the molecule can be computed. These calculations help in assigning the observed vibrational bands to specific molecular motions, such as stretching and bending of bonds. The agreement between calculated and experimental spectroscopic data provides strong evidence for the determined molecular structure and conformation. rsc.orgnih.gov

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational techniques used to predict how this compound might interact with biological macromolecules, such as proteins. These methods are fundamental in drug discovery and design. derpharmachemica.com

Ligand-Protein Interactions and Binding Site Characterization

Molecular docking is a computational method that predicts the preferred orientation of a ligand when it binds to a receptor, such as a protein. derpharmachemica.comresearchgate.net In the context of this compound, docking studies can be used to identify potential protein targets and to understand the specific interactions that stabilize the ligand-protein complex. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic forces. biorxiv.org

By analyzing the docked pose of this compound within the binding site of a protein, researchers can characterize the key amino acid residues involved in the interaction. nih.gov This information is invaluable for understanding the basis of molecular recognition and for designing derivatives of this compound with improved binding affinity and selectivity. nih.gov

Interaction Type Description Relevance to Binding
Hydrogen BondsAn electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom and another nearby electronegative atom.Crucial for specificity and affinity.
Hydrophobic InteractionsThe tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules.Drives the binding of nonpolar parts of the ligand to hydrophobic pockets in the protein.
Electrostatic InteractionsAttractive or repulsive forces between charged or polar groups.Guides the ligand to the binding site and contributes to binding energy.
van der Waals ForcesWeak, short-range electrostatic attractive forces between uncharged molecules.Contribute to the overall stability of the complex.

Virtual Screening for Novel Biological Targets

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target, typically a protein or enzyme. nih.govarxiv.org this compound and its derivatives can be included in these virtual libraries to explore their potential as inhibitors or modulators of various biological targets. mdpi.comnih.gov

This approach allows for the rapid and cost-effective screening of a vast chemical space, prioritizing compounds for further experimental testing. nih.govchemmethod.com By docking this compound against a panel of known protein structures, it is possible to identify novel biological targets for which this compound may have therapeutic relevance. This can open up new avenues for research and development.

Quantum Chemical Descriptors for Predictive Modeling

Quantum chemical descriptors are numerical values derived from the quantum mechanical properties of a molecule that are used to build predictive models for chemical and biological activity. These descriptors are fundamental to modern computational drug design and materials science. For the morpholine class of compounds, theoretical studies are sometimes performed to understand their structural and electronic properties. For instance, studies on related molecules like 4-acryloyl morpholine have utilized Density Functional Theory (DFT) to determine energies, structural parameters, and vibrational frequencies. nih.gov However, specific quantum chemical descriptor data for this compound remains uncharacterized in published research.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies

QSAR and QSPR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity or physical properties, respectively. These models rely on calculated quantum chemical descriptors to predict the behavior of new or untested molecules.

A comprehensive search for QSAR or QSPR studies featuring this compound did not yield any specific models or datasets. While the compound is mentioned in patents as part of larger chemical libraries for therapeutic applications, dedicated QSAR/QSPR analyses that would detail the specific descriptors influencing its activity have not been published. google.com The development of such models requires a dataset of multiple compounds with measured activity, from which the influence of structural variations—such as the this compound scaffold—can be statistically determined. Such an analysis for this specific compound is not currently available.

Electrostatic Potential and Frontier Orbital Analysis

Electrostatic potential (ESP) maps and frontier molecular orbital (FMO) analysis are crucial tools in computational chemistry for predicting a molecule's reactivity. The ESP map reveals the charge distribution and sites susceptible to electrophilic or nucleophilic attack, while the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding electronic transitions and reaction mechanisms.

Despite the utility of these analyses, no specific studies providing ESP maps or HOMO-LUMO energy values for this compound were found. Theoretical investigations on other complex molecules containing a morpholine ring have used these techniques to analyze interactions with biological targets, but this information cannot be directly extrapolated to this compound. sci-hub.se Without dedicated computational analysis, the specific electronic and reactivity characteristics of this compound remain undocumented in the scientific literature.

Due to the lack of available data, no data tables can be generated.

Emerging Research Directions and Patent Landscape

Role as a Chemical Building Block or Intermediate

N-methylmorpholine-2-carboxamide possesses a unique combination of a chiral morpholine (B109124) scaffold and a reactive carboxamide group, making it a molecule of interest for synthetic chemists. Its potential lies in its ability to serve as a versatile building block for the construction of more complex molecular architectures.

Chiral morpholine derivatives are valuable components in the synthesis of pharmaceuticals and other biologically active compounds. The rigid structure of the morpholine ring can impart specific conformational constraints on a molecule, which can be crucial for its biological activity. The presence of the N-methyl group and the carboxamide at the 2-position in this compound offers multiple points for chemical modification, allowing for its incorporation into a variety of molecular frameworks.

As a chiral building block, this compound can be used to introduce a specific stereochemistry into a target molecule. This is particularly important in drug discovery, where the different enantiomers of a chiral drug can have vastly different pharmacological effects. The synthesis of enantiomerically pure compounds is often achieved through the use of chiral auxiliaries, which are chiral molecules that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. While direct literature on this compound as a chiral auxiliary is limited, its structural features are analogous to other known chiral auxiliaries used in asymmetric synthesis. wikipedia.org

The carboxamide functionality can participate in a variety of chemical transformations, including hydrolysis, reduction, and dehydration, providing access to amines, and other functional groups. This versatility allows for the elaboration of the this compound core into more complex structures.

The parent compound, N-methylmorpholine (NMM), is widely recognized for its role as a catalyst in various organic transformations. wikipedia.org Its basic nature makes it an effective catalyst for a range of reactions, including the formation of urethanes, which are the building blocks of polyurethane foams. atamankimya.com NMM is also utilized as a catalyst in the synthesis of certain pharmaceuticals, such as aminobenzylpenicillin and carboxybenzylpenicillin. atamankimya.com

In the context of complex molecule synthesis, NMM can be used as a base to facilitate reactions such as dehydrohalogenations and aldol condensations. Its ability to act as a non-nucleophilic base is advantageous in reactions where the base should not interfere with the desired transformation. The catalytic activity of NMM is a key aspect of its industrial utility and underscores the importance of the N-methylmorpholine scaffold in chemical synthesis. nbinno.com

Exploration in Advanced Materials Science (excluding basic properties)

The unique properties of N-methylmorpholine derivatives extend beyond their use as chemical intermediates to their potential applications in materials science. The ability of these compounds to interact with and modify the properties of polymers is an area of active research.

While specific studies on the direct incorporation of this compound into polymers are not widely reported, its structural features suggest potential applications in this field. The carboxamide group can be involved in polymerization reactions, either as a monomer or as a chain-terminating agent. Furthermore, the morpholine ring can be incorporated into polymer backbones to modify their physical and chemical properties, such as solubility, thermal stability, and biocompatibility.

The N-methyl group on the morpholine nitrogen can also influence the properties of polymers. For instance, it can affect the polymer's ability to form hydrogen bonds, which in turn can alter its mechanical properties and its interactions with other materials.

One of the most significant applications of N-methylmorpholine derivatives in materials science is the use of N-methylmorpholine N-oxide (NMMO) as a solvent for cellulose (B213188). asianpubs.org NMMO is a powerful solvent that can dissolve cellulose without derivatization, a process that is central to the environmentally friendly Lyocell process for producing regenerated cellulose fibers. asianpubs.org

The ability of NMMO to dissolve cellulose stems from its capacity to disrupt the extensive hydrogen-bonding network present in the cellulose polymer. This allows for the processing of cellulose into various forms, such as fibers, films, and beads, which have a wide range of applications in the textile, packaging, and biomedical industries. The high recovery rate of NMMO in the Lyocell process makes it a sustainable alternative to traditional methods for cellulose processing. hnsincere.com

The following table summarizes the key properties of NMMO relevant to its application in material processing:

PropertyValueSignificance
Melting Point~76 °C (monohydrate)Allows for processing at relatively low temperatures.
PolarityHighEnables the disruption of the hydrogen-bonding network in cellulose.
Recovery Rate>99%Contributes to the sustainability of the Lyocell process.

Recent Patent Activities and Industrial Research Trends

The patent landscape for N-methylmorpholine and its derivatives reflects their industrial importance. A significant number of patents relate to the synthesis of N-methylmorpholine itself, with various methods being developed to improve yield and reduce environmental impact. google.compatsnap.com For instance, processes utilizing morpholine methylation are common in industrial production. hnsincere.com

Patents related to the use of N-methylmorpholine as a catalyst, particularly in the production of polyurethanes, are also prevalent. atamankimya.com These patents often focus on optimizing the catalytic activity of NMM and developing new catalyst systems based on the N-methylmorpholine scaffold.

In the area of materials science, the majority of recent patent activity has been focused on the use of NMMO in the Lyocell process. google.com These patents cover various aspects of the process, including improvements in the dissolution of cellulose, the spinning of fibers, and the recovery of the NMMO solvent.

While patents specifically mentioning this compound are less common, the broader patent landscape for N-methylmorpholine derivatives indicates a continuing interest in this class of compounds. As research into the unique properties of functionalized morpholines continues, it is likely that new applications and patents for compounds such as this compound will emerge. The general trend in the industry is towards the development of greener and more efficient chemical processes, and N-methylmorpholine derivatives, with their versatile properties and potential for sustainable production, are well-positioned to play a significant role in this trend. asianpubs.orghnsincere.com

Novel Synthetic Routes disclosed in Patents

A comprehensive search of the patent landscape reveals a lack of patents that specifically disclose novel synthetic routes for this compound. While the compound is mentioned within a list of related structures in a European patent concerning YKL-40 inhibitors, specific details of its synthesis are not provided epo.org.

In the absence of direct methods, one can look at general synthetic strategies for analogous compounds. The synthesis of morpholine derivatives is a well-established area of organic chemistry wikipedia.orgacs.org. Typically, the synthesis of a substituted morpholine like this compound would likely involve a multi-step process. This could hypothetically include the formation of a morpholine-2-carboxamide scaffold, followed by N-methylation. The morpholine ring itself is often synthesized via the dehydration of diethanolamine or the reaction of diethylene glycol with ammonia wikipedia.orgnih.govchemceed.com. The formation of the carboxamide group could be achieved through standard amidation reactions from a corresponding carboxylic acid or its activated derivative.

Therapeutic Applications and Inhibitor Development

There is a significant scarcity of published research on the specific therapeutic applications or inhibitor development of this compound. As mentioned, a European patent lists "(2S)-N-methylmorpholine-2-carboxamide" among a series of compounds as potential YKL-40 inhibitors, which are of interest in therapeutic areas such as inflammation and cancer epo.org. However, the patent does not provide specific data on the activity of this particular compound.

While direct evidence is lacking for this compound, the morpholine scaffold is a well-recognized "privileged structure" in medicinal chemistry, appearing in numerous approved drugs with a wide range of biological activities e3s-conferences.orgnih.govtandfonline.com. The morpholine ring can improve the pharmacokinetic properties of a drug, such as its solubility and metabolic stability nih.govacs.org. Derivatives of morpholine have been investigated for their potential in treating neurodegenerative diseases, cancer, and inflammatory conditions nih.govtandfonline.com. For instance, morpholine-containing compounds have been developed as inhibitors of various enzymes and receptors, highlighting the broad therapeutic potential of this heterocyclic motif nih.govresearchgate.net. However, it is crucial to reiterate that these are general characteristics of the morpholine class of compounds, and specific therapeutic efficacy for this compound has not been documented.

Process Development and Optimization in Industrial Scale

Information regarding the process development and optimization for the industrial-scale production of this compound is not available in the public domain. The industrial production of morpholine itself is well-established, with methods like the dehydration of diethanolamine or the reaction of diethylene glycol with ammonia being common wikipedia.orgnih.govchemceed.comusda.gov. For a derivative like this compound, industrial synthesis would likely be a multi-step process requiring significant development to ensure efficiency, purity, and cost-effectiveness. However, without a clear commercial application or significant research interest, it is unlikely that such a process has been developed or disclosed.

Q & A

Q. What are common synthetic routes for preparing N-methylmorpholine-2-carboxamide and related morpholine carboxamides?

this compound derivatives are typically synthesized via nucleophilic addition of morpholine to activated carbonyl compounds. For example, analogous compounds like N-(2-chloroethyl)morpholine-4-carboxamide are prepared by reacting morpholine with 2-chloroethyl isocyanate in diethyl ether, yielding crystalline products after solvent evaporation . Alternative routes may involve coupling morpholine with carbamoyl chlorides or using urea derivatives under mild conditions. Researchers should optimize stoichiometry and solvent choice (e.g., ethers or dichloromethane) to minimize side reactions.

Q. What spectroscopic and crystallographic methods are recommended for structural characterization?

X-ray crystallography is critical for confirming molecular geometry and hydrogen-bonding patterns, as demonstrated for N-phenylmorpholine-4-carboxamide (monoclinic, space group P2₁/c) . Complementary techniques include:

  • NMR : To verify substituent positions (e.g., methyl and carboxamide groups).
  • FTIR : For identifying carbonyl (C=O) and N–H stretching vibrations (~1650–1700 cm⁻¹ and ~3300 cm⁻¹, respectively).
  • Mass spectrometry : To confirm molecular weight and fragmentation patterns.

Q. How can researchers ensure purity of this compound during synthesis?

Purity is assessed via HPLC with UV detection (e.g., using C18 columns and acetonitrile/water gradients). Impurity profiling should follow ICH guidelines, with thresholds for individual impurities (e.g., ≤0.1%) and total impurities (e.g., ≤0.5%) . Recrystallization from solvents like dichloromethane/ether mixtures can enhance purity, as shown for related morpholine carboxamides .

Advanced Research Questions

Q. How do intermolecular interactions influence the solid-state properties of this compound derivatives?

Crystal packing in morpholine carboxamides is governed by N–H⋯O hydrogen bonds and van der Waals interactions. For example, N-(2-chloroethyl)morpholine-4-carboxamide forms three distinct hydrogen-bonded chains along the [001] axis, with bond lengths of 2.809–2.831 Å . These interactions affect solubility, melting points, and stability, necessitating temperature-controlled crystallography studies to resolve disorder in side chains.

Q. What strategies resolve contradictions in spectroscopic data or synthetic yields for morpholine carboxamides?

Discrepancies may arise from polymorphism or solvent-dependent conformers. For example, disordered 2-chloroethyl groups in N-(2-chloroethyl)morpholine-4-carboxamide required refinement in a non-centrosymmetric space group (Cc) to resolve structural ambiguities . Researchers should:

  • Compare multiple analytical datasets (e.g., XRD, DSC).
  • Replicate syntheses under varying conditions (e.g., solvent polarity, temperature).
  • Use computational modeling (e.g., DFT) to predict stable conformers.

Q. How can researchers investigate the reactivity of this compound in multifunctional alkylation or coordination chemistry?

Morpholine carboxamides act as ligands in metal complexes due to their electron-rich oxygen and nitrogen atoms. For instance, N-(2-chloroethyl)morpholine-4-carboxamide was synthesized to study platinum-sulfur cluster alkylation . Advanced studies may involve:

  • Kinetic experiments : To determine reaction rates with transition metals.
  • Single-crystal XRD : To analyze coordination geometries.
  • Spectroelectrochemistry : To probe redox behavior in catalytic systems.

Methodological Considerations

  • Synthetic Design : Use Schlenk techniques for air-sensitive reactions and monitor progress via TLC.
  • Data Validation : Cross-reference crystallographic data with the Cambridge Structural Database (CSD) to identify structural outliers .
  • Ethical Practices : Adopt ICH impurity guidelines and ensure reproducibility through triplicate experiments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.